B1168026 d5-5β-Androstane-3α,17β-diol CAS No. 361432-68-0

d5-5β-Androstane-3α,17β-diol

カタログ番号: B1168026
CAS番号: 361432-68-0
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

d5-5β-Androstane-3α,17β-diol (systematic name: 5β-androstane-3α,17β-diol) is a reduced metabolite of testosterone, formed via sequential enzymatic reduction by 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (HSD) . This compound is characterized by a cis A/B ring junction (5β configuration) and hydroxyl groups at positions 3α and 17β. It is part of the "5β-metabolic pathway," which contrasts with the more common 5α-reduction pathway (e.g., dihydrotestosterone, DHT) .

In humans, d5-5β-Androstane-3α,17β-diol is detectable in urine as a glucuronide conjugate and serves as a biomarker for testosterone metabolism. Studies indicate that its levels are influenced by physiological conditions, such as growth hormone administration, and pathological states like subclinical hypercortisolism .

特性

CAS番号

361432-68-0

同義語

d5-5β-Androstane-3α,17β-diol

製品の起源

United States

類似化合物との比較

Structural Isomers and Diastereomers

Key structural analogs include:

Compound A-Ring Configuration Hydroxyl Positions Key Metabolic Pathway Biological Relevance
5β-Androstane-3α,17β-diol 5β (cis A/B) 3α, 17β 5β-reductase + 3α-HSD Testosterone clearance; doping marker
5α-Androstane-3α,17β-diol 5α (trans A/B) 3α, 17β 5α-reductase + 3α-HSD Androgenic activity; prostate growth
5β-Androstane-3β,17β-diol 5β (cis A/B) 3β, 17β 5β-reductase + 3β-HSD Limited estrogenic activity
5α-Androstane-3β,17β-diol 5α (trans A/B) 3β, 17β 5α-reductase + 3β-HSD Estrogenic signaling; prostate and bone metabolism
  • 5α vs. 5β Configuration : The 5α configuration (trans A/B junction) is associated with potent androgenic activity (e.g., DHT), while the 5β pathway produces less active metabolites .
  • 3α vs. 3β Hydroxylation : 3α-hydroxylation predominates in hepatic clearance, whereas 3β-hydroxylated derivatives (e.g., 5α-androstane-3β,17β-diol) exhibit estrogenic effects via ERβ binding .

Metabolic Pathways

  • Testosterone Metabolism :
    • 5α-Pathway : Testosterone → 5α-DHT → 5α-androstane-3α/3β,17β-diol (prostate growth, androgenic signaling) .
    • 5β-Pathway : Testosterone → 5β-DHT → 5β-androstane-3α/3β,17β-diol (hepatic clearance, urinary excretion) .
  • Glucuronidation : d5-5β-Androstane-3α,17β-diol is excreted as a glucuronide conjugate, with 20% of injected testosterone glucuronide directly converted to this metabolite in humans .

Androgenic/Estrogenic Effects

  • 5α-Androstane-3α,17β-diol : Promotes prostate hypertrophy in animal models and correlates with bone mineral density in humans .
  • 5α-Androstane-3β,17β-diol (3β-DIOL) : Binds ERβ, inducing estrogenic responses in breast cancer cells .
  • 5β-Androstane-3α,17β-diol : Lacks significant androgenic activity but serves as a biomarker for doping (elevated after rhGH administration) .

Disease Associations

  • Subclinical Hypercortisolism : Reduced levels of conjugated 5β-androstane-3α,17β-diol correlate with low DHEAS and bone mineral density .

Analytical Detection and Challenges

Chromatographic Separation

  • GC-MS/MS : Effective for distinguishing diastereomers (e.g., 5α- vs. 5β-androstane-3α,17β-diol) based on retention times .
  • LC-MS/MS: Limited utility for non-ionizable metabolites unless derivatized .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。